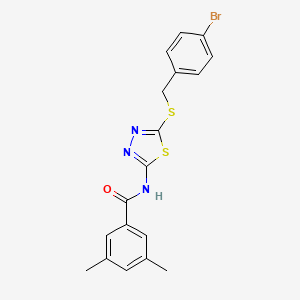

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

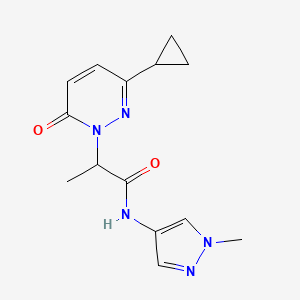

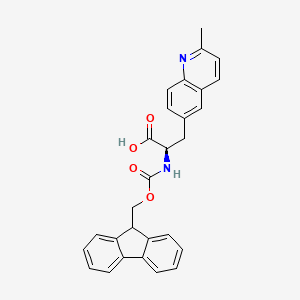

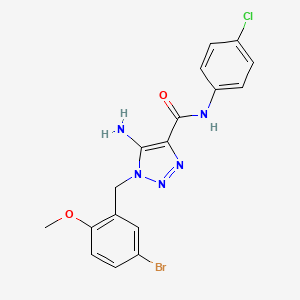

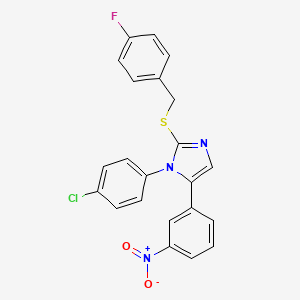

“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is a complex organic compound that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a thioether group (R-S-R’), where one of the R groups is a 4-bromobenzyl group. The molecule also contains an amide group (CONH2), with a 3,5-dimethylbenzyl group attached to the nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a cyclization reaction involving a thiosemicarbazide. The bromobenzyl group could be introduced via a nucleophilic substitution reaction with 4-bromobenzyl bromide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring is aromatic and planar, while the bromobenzyl and dimethylbenzyl groups are both bulky and could cause steric hindrance. The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The bromine atom on the benzyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The sulfur atom in the thioether group could be oxidized. The amide group could undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine atom and the aromatic rings would likely make it relatively heavy and nonpolar, suggesting low solubility in water but good solubility in organic solvents. The amide group could allow for some degree of hydrogen bonding .Scientific Research Applications

Antifungal Activity

The title compound exhibits moderate antifungal activity . Its unique structure, which includes both a 1,2,4-triazole ring and a pyridine moiety, may interfere with fungal cell membranes or metabolic pathways. Researchers have explored its potential as an antifungal agent against various fungal strains.

Herbicidal Properties

1,2,4-Triazoles are known for their herbicidal activity . By incorporating this scaffold into the compound, we can explore its effectiveness in controlling unwanted plant growth. Investigating its impact on specific plant species and understanding its mode of action could lead to novel herbicides.

Antiviral Applications

Given the importance of 1,2,4-triazoles in antiviral drug development, this compound warrants investigation in the antiviral field . Researchers could assess its inhibitory effects against specific viruses, potentially identifying a new class of antiviral agents.

GHS-R1a Ghrelin Receptor Modulation

The compound’s unique structure may interact with the GHS-R1a ghrelin receptor . Ghrelin is involved in appetite regulation and energy balance. Exploring the binding affinity and functional effects of this compound on the receptor could yield insights for obesity and metabolic disorders.

Antimicrobial Potential

Both 1,2,4-triazoles and pyridines exhibit antimicrobial properties . Combining these features in a single molecule opens up possibilities for combating bacterial infections. Researchers can evaluate its efficacy against specific bacterial strains and explore potential mechanisms of action.

Anticancer Investigations

The 1,2,4-triazole scaffold has shown promise in anticancer research . By studying the effects of this compound on cancer cell lines, scientists can assess its cytotoxicity, selectivity, and potential as a lead compound for developing novel anticancer drugs.

Safety and Hazards

properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-3-5-15(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVUSAXNVQFCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)

![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)